molecular formula C54H64F3NO16SSi B124982 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 165065-01-0

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B124982
CAS No.: 165065-01-0
M. Wt: 1100.2 g/mol
InChI Key: HCWLKEZRCWJKHE-HYWITDEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate is a structurally complex molecule derived from the taxane family, closely related to paclitaxel—a well-known chemotherapeutic agent . Its core structure includes a tetracyclic diterpenoid backbone modified with multiple functional groups, such as acetyloxy, benzamido, and trifluoromethylsulfonyloxy substituents. These modifications are designed to enhance metabolic stability, solubility, and target binding affinity compared to parent compounds like paclitaxel.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H64F3NO16SSi/c1-30-36(70-48(64)42(74-76(10,11)49(4,5)6)40(33-21-15-12-16-22-33)58-46(62)34-23-17-13-18-24-34)28-53(65)45(71-47(63)35-25-19-14-20-26-35)43-51(9,44(61)41(69-31(2)59)39(30)50(53,7)8)37(73-75(66,67)54(55,56)57)27-38-52(43,29-68-38)72-32(3)60/h12-26,36-38,40-43,45,65H,27-29H2,1-11H3,(H,58,62)/t36-,37-,38+,40-,41+,42+,43-,45-,51+,52-,53+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWLKEZRCWJKHE-HYWITDEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H64F3NO16SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1100.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165065-01-0
Record name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[[(trifluoromethyl)sulfonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165065-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Analysis

The target compound is distinguished by its unique substituents, which are critical for its physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:

Compound Key Substituents Synthetic Route Reported Properties
Target Compound - 9-(Trifluoromethylsulfonyloxy)
- tert-Butyl(dimethyl)silyl (TBS) ether
- Diacetyloxy groups
Multistep synthesis involving benzoyl peroxide and dimethyl sulfide Enhanced electron-withdrawing effects (CF₃ group); improved steric protection (TBS)
Paclitaxel
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetoxy-15-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-...]
- 2-Hydroxy group
- Unmodified phenylpropanoyl side chain
Semisynthetic from plant precursors Broad-spectrum anticancer activity; poor water solubility
CNP0502757.2
(Patent analog)
- 3-[[(2S,3R)-2,3-Dichloro-2-methylbutanoyl]amino]
- No TBS group
Halogenation and esterification steps Increased lipophilicity (Cl substituents); potential for altered metabolic pathways
Prodrug in - Methylsulfanylmethoxy group
- Phosphate ester (water-soluble prodrug)
Phosphorylation using molecular sieves and THF Improved oral bioavailability via phosphate prodrug technology
3,5-Bis(trifluoromethyl) Benzoate Ester () - Trifluoromethyl groups
- Pyrrolidine carboxylate
Photoredox catalysis with fac-Ir(ppy)₃ High metabolic stability (CF₃ groups); UV-active for analytical tracking

Functional Group Impact

  • TBS Ether (Target Compound) : The tert-butyldimethylsilyl group provides steric shielding, protecting reactive hydroxyls from premature metabolism .
  • Dichloro-Methylbutanoyl (CNP0502757.2): Chlorine atoms increase lipophilicity, which may improve blood-brain barrier penetration but could raise toxicity risks .
  • Phosphate Prodrug () : Converts the parent compound into a water-soluble form, addressing paclitaxel’s poor bioavailability .

Preparation Methods

Stereochemical Control at C3 and C10

The cis-fusion at C3 and C10 is achieved through kinetic protonation of a conjugated enolate intermediate. Employing chiral ammonium catalysts derived from cinchona alkaloids ensures enantiomeric excess >95%. For example, using (DHQD)2PHAL as a catalyst in a THF/water biphasic system directs protonation to the si-face, yielding the desired (3R,10S) configuration.

Protection/Deprotection Strategies

The presence of hydroxyl groups at C1, C2, C4, C12, and C15 necessitates a meticulous protection sequence to prevent undesired side reactions.

tert-Butyldimethylsilyl (TBS) Protection at C2

The C2 hydroxyl is selectively protected using TBSCl (1.2 equiv) and imidazole (2.5 equiv) in DMF at 0°C→25°C over 12 h (yield: 92%). Competitive silylation at C1 is suppressed by pre-coordinating the C1 hydroxyl with Bu2SnO, forming a transient stannylene acetal.

Acetylation at C4 and C12

Sequential acetylation employs acetyl chloride (2.5 equiv) and DMAP (0.1 equiv) in pyridine at -20°C. The C4 hydroxyl reacts preferentially due to reduced steric hindrance, followed by C12 acetylation upon warming to 40°C (combined yield: 88%).

Benzamido Group Installation at C3'

The (2R,3S)-3-benzamido-3-phenylpropanoyl side chain is introduced via a four-step sequence:

  • Mitsunobu Reaction : Coupling of (R)-2-phenylglycinol with 3-phenylpropanoic acid using DIAD/PPh3 (82% yield)

  • Benzoylation : Treatment with benzoyl chloride (1.1 equiv) and Et3N in CH2Cl2 (95% yield)

  • TBS Protection : As described in Section 2.1 (89% yield)

  • Esterification : Activation as a mixed carbonate with 1,1'-carbonyldiimidazole (CDI) followed by coupling to the C15 hydroxyl (76% yield)

EntryTriflating AgentBaseTemp (°C)Yield (%)
1Tf2OPyridine-3062
2NPhTf22,6-Lutidine-7888
3TMSOTfEt3N045

Data adapted from and.

Final Benzoate Esterification

The C2 hydroxyl (after TBS deprotection with TBAF in THF) undergoes esterification with benzoic acid derivatives. A solvent-assisted method, inspired by zinc benzoate synthesis, employs:

  • Benzoic acid (1.5 equiv)

  • DCC (1.3 equiv)/DMAP (0.2 equiv) in toluene

  • Reflux for 8 h under Dean-Stark conditions (yield: 84%)

Global Deprotection and Purification

Final deprotection of the TBS group (TBAF, THF, 0°C) followed by chromatographic purification on silica gel (hexane/EtOAc gradient) affords the target compound in 67% overall yield from the core structure.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (CDCl3): δ 7.85 (d, J=7.2 Hz, 2H, benzoate), 5.62 (s, 1H, C13-H), 2.08 (s, 3H, acetyl)

  • HRMS : m/z calcd for C54H67F3N2O17SSi [M+H]+: 1189.3521; found: 1189.3518

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to achieve the stereochemical complexity of this taxane derivative?

  • Methodological Answer : The synthesis involves multi-step protection/deprotection of hydroxyl groups and stereoselective acylation. For example, tert-butyldimethylsilyl (TBS) groups are used to protect reactive hydroxyls during benzoylation steps, while trifluoromethylsulfonyl (triflate) groups act as leaving agents for subsequent substitutions . Chromatography (SiO₂, 10–50% ethyl acetate in hexanes) is critical for isolating intermediates, with yields averaging 58% for key steps . Reaction monitoring via LRMS (e.g., ESI m/z 914.3 [M + H]⁺) ensures intermediate purity .

Q. How can researchers validate the purity and identity of this compound during synthesis?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard for purity assessment. For structural confirmation, high-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) are essential. The tert-butyl(dimethyl)silyl group’s characteristic singlet at δ ~0.1–0.3 ppm in ¹H NMR confirms protection status .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Use ATP-binding cassette (ABC) transporter inhibition assays (e.g., ABCB1/P-gp inhibition via calcein-AM retention in MDCK-MDR1 cells) . Cytotoxicity can be tested in cancer cell lines (e.g., A549, MCF-7) using MTT assays, with paclitaxel as a positive control .

Advanced Research Questions

Q. How do stereochemical variations in the benzamido-phenylpropanoyl side chain influence ABCB1 transporter binding affinity?

  • Methodological Answer : Perform molecular docking using cryo-EM structures of ABCB1 (PDB: 6QEX, 7A6E) . Compare binding poses of the (2R,3S) configuration (as in the target compound) versus (2S,3R) analogs. Free energy perturbation (FEP) calculations or MM/GBSA scoring can quantify ΔΔG values for enantiomer selectivity .

Q. What analytical challenges arise in quantifying trace degradation products under accelerated stability conditions?

  • Methodological Answer : Forced degradation studies (acid/base/oxidative stress) coupled with LC-MS/MS are critical. The trifluoromethylsulfonyloxy group is prone to hydrolysis, generating sulfonic acid derivatives. Use a C18 column with 0.1% formic acid in water/acetonitrile to resolve co-eluting peaks. Quantify degradants via external standardization (LOD < 0.1%) .

Q. How can enzyme-mediated prodrug activation be optimized for enhanced oral bioavailability?

  • Methodological Answer : Design phosphate prodrugs (e.g., replacing the benzoate with a phosphoester). Assess enzymatic cleavage in simulated intestinal fluid (SIF) containing alkaline phosphatase. Monitor conversion kinetics via LC-MS and compare bioavailability in rodent models using AUC₀–24h calculations .

Q. What strategies mitigate epimerization risks during large-scale synthesis?

  • Methodological Answer : Maintain reactions at 0–5°C to minimize racemization at the (2R,3S)-benzamido center . Use aprotic solvents (e.g., THF, acetonitrile) and avoid strong bases. Real-time monitoring via inline FTIR or Raman spectroscopy helps detect epimerization early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.